![molecular formula C21H26O3 B13780501 Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- CAS No. 67845-97-0](/img/structure/B13780501.png)
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted phenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require an inert atmosphere and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or distillation to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted benzophenones
Wissenschaftliche Forschungsanwendungen
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in various chemical formulations.
Biology: Studied for its potential effects on cellular processes and UV protection.
Medicine: Investigated for its potential use in photoprotection and as a component in dermatological formulations.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb UV radiation. The hydroxyl group forms hydrogen bonds with the carbonyl group, stabilizing the molecule and allowing it to absorb UV light efficiently. This absorption prevents UV-induced damage to materials and biological tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-
- Methanone, [2-hydroxy-4-(octadecyloxy)phenyl]phenyl-
- Methanone, [2-hydroxy-4-(methoxy)phenyl]phenyl-
Uniqueness
Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl- is unique due to its specific alkyl chain, which provides distinct solubility and compatibility properties in various formulations. This makes it particularly effective in certain industrial applications where other similar compounds may not perform as well .
Eigenschaften
CAS-Nummer |
67845-97-0 |
|---|---|
Molekularformel |
C21H26O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
[2-hydroxy-4-(3-methylheptoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-3-4-8-16(2)13-14-24-18-11-12-19(20(22)15-18)21(23)17-9-6-5-7-10-17/h5-7,9-12,15-16,22H,3-4,8,13-14H2,1-2H3 |
InChI-Schlüssel |
DRGCHZYNFDICTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


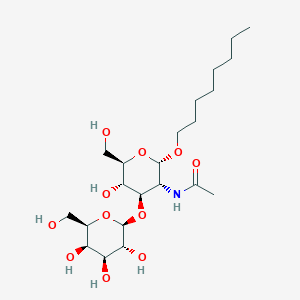
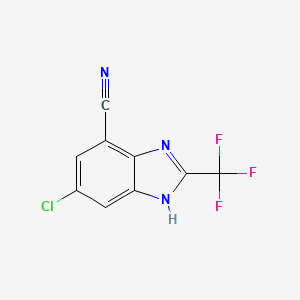
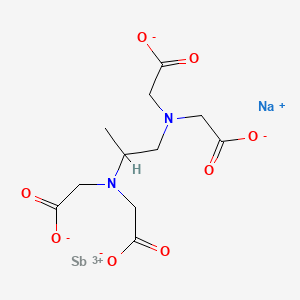
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
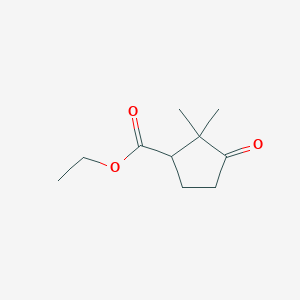
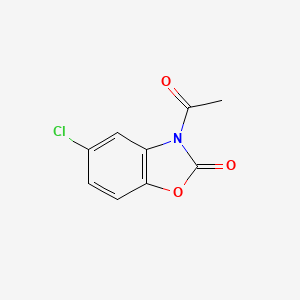
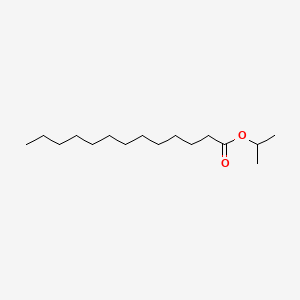
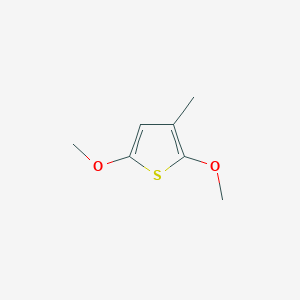
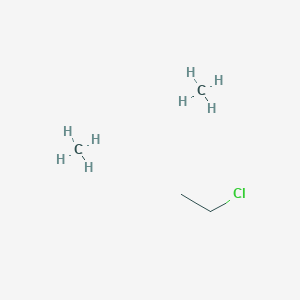
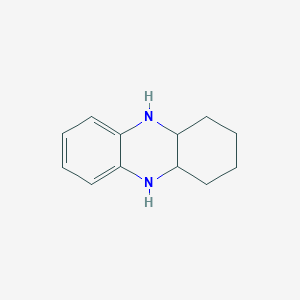
![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)

![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)

